5-(Hydroxymethyl)pyrrolidin-2-one
Overview
Description
5-(Hydroxymethyl)pyrrolidin-2-one is an organic compound with the molecular formula C5H9NO2. It is a derivative of pyrrolidinone, characterized by the presence of a hydroxymethyl group at the 5-position of the pyrrolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Another method involves the oxidation of pyrrolidine derivatives. This approach typically requires specific oxidants and additives to achieve the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Various reduced derivatives.
Substitution: Substituted pyrrolidinone derivatives.
Scientific Research Applications
5-(Hydroxymethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, influencing different biochemical processes. For example, it may interact with enzymes or receptors involved in neurological functions, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A parent compound with similar structural features but lacking the hydroxymethyl group.
Pyrrolidine-2,5-dione: Another derivative with different functional groups at the 2 and 5 positions.
Prolinol: A related compound with a hydroxyl group at the 2-position.
Uniqueness
5-(Hydroxymethyl)pyrrolidin-2-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions and transformations that are not possible with other similar compounds .
Properties
IUPAC Name |
5-(hydroxymethyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-3-4-1-2-5(8)6-4/h4,7H,1-3H2,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBJEFOCIRXQKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339752 | |
Record name | 5-(hydroxymethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62400-75-3 | |
Record name | 5-(hydroxymethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Hydroxymethyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic route described in the research for 5-(Hydroxymethyl)pyrrolidin-2-ones?
A1: The research by Freifeld et al. [] presents a novel method for synthesizing 5-(Hydroxymethyl)pyrrolidin-2-ones, also known as pyroglutaminols. This method utilizes the reaction of amide or thioamide dianions with epibromohydrin, leading to a regioselective formation of the desired product. Importantly, this reaction proceeds with high diastereoselectivity when using sterically hindered amide dianions, as demonstrated with N-(2-tert-butylphenyl)acetamide []. This methodology offers a valuable tool for synthesizing various substituted pyroglutaminols, which are important building blocks in organic synthesis and medicinal chemistry.
Q2: Why is the chirality of 5-(Hydroxymethyl)pyrrolidin-2-one important?
A2: Chirality is crucial in drug design and biological activity because different enantiomers of a molecule can interact differently with chiral biological targets. The research by (Author not provided) [] highlights the synthesis of various chiral pyrrolidinones, emphasizing the importance of retaining the (R) configuration of the pyrrolidinone ring. This specific configuration is found in many biologically active compounds, including pharmaceuticals like doxapram and piracetam. Controlling the stereochemistry during synthesis is vital for obtaining compounds with desired biological properties and minimizing potential side effects.
Q3: Can you elaborate on the potential applications of 5-(Hydroxymethyl)pyrrolidin-2-ones in medicinal chemistry?
A3: 5-(Hydroxymethyl)pyrrolidin-2-ones hold significant promise in medicinal chemistry. Their value stems from the pyrrolidinone core, a privileged scaffold found in numerous drugs and bioactive molecules. For instance, the research highlights the incorporation of an imidazole moiety into the pyrrolidinone framework []. This modification, combined with the existing 5-(Hydroxymethyl) group, opens possibilities for exploring a wider range of biological activities, such as anti-inflammatory and antihypertensive properties []. Further research exploring diverse substituents and their impact on biological activity could lead to the development of novel therapeutics.
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